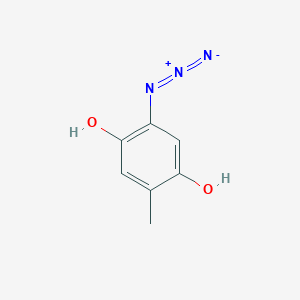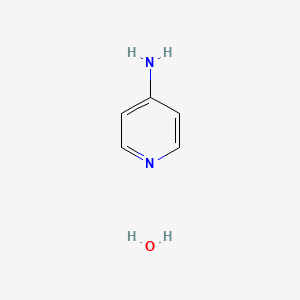![molecular formula C15H24BrNO2Te B14267594 Dibutyl[(4-nitrophenyl)methyl]tellanium bromide CAS No. 136397-81-4](/img/structure/B14267594.png)
Dibutyl[(4-nitrophenyl)methyl]tellanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl[(4-nitrophenyl)methyl]tellanium bromide is an organotellurium compound characterized by the presence of a tellurium atom bonded to a dibutyl group and a 4-nitrophenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl[(4-nitrophenyl)methyl]tellanium bromide typically involves the reaction of dibutyltellurium dichloride with 4-nitrobenzyl bromide in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium compound. The general reaction scheme is as follows:
(C4H9)2TeCl2+C6H4(NO2)CH2Br→(C4H9)2TeCH2C6H4(NO2)Br+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Dibutyl[(4-nitrophenyl)methyl]tellanium bromide undergoes various types of chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromide can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can react with the bromide under basic conditions.
Major Products Formed
Oxidation: Oxidized tellurium species.
Reduction: 4-aminophenylmethyl derivatives.
Substitution: Various substituted tellurium compounds depending on the nucleophile used.
科学研究应用
Dibutyl[(4-nitrophenyl)methyl]tellanium bromide has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of Dibutyl[(4-nitrophenyl)methyl]tellanium bromide involves its interaction with molecular targets through its tellurium center. The tellurium atom can form bonds with various nucleophiles, leading to the formation of new compounds. The nitro group can undergo reduction, affecting the compound’s reactivity and interaction with biological molecules.
相似化合物的比较
Similar Compounds
Dibutyl[(4-nitrophenyl)methyl]selenium bromide: Similar structure but with selenium instead of tellurium.
Dibutyl[(4-nitrophenyl)methyl]sulfur bromide: Similar structure but with sulfur instead of tellurium.
Uniqueness
Dibutyl[(4-nitrophenyl)methyl]tellanium bromide is unique due to the presence of tellurium, which imparts distinct chemical properties compared to its sulfur and selenium analogs. Tellurium compounds often exhibit higher reactivity and different electronic properties, making them valuable in specific applications.
属性
CAS 编号 |
136397-81-4 |
|---|---|
分子式 |
C15H24BrNO2Te |
分子量 |
457.9 g/mol |
IUPAC 名称 |
dibutyl-[(4-nitrophenyl)methyl]tellanium;bromide |
InChI |
InChI=1S/C15H24NO2Te.BrH/c1-3-5-11-19(12-6-4-2)13-14-7-9-15(10-8-14)16(17)18;/h7-10H,3-6,11-13H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
FVFPCBCDBDBIRX-UHFFFAOYSA-M |
规范 SMILES |
CCCC[Te+](CCCC)CC1=CC=C(C=C1)[N+](=O)[O-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


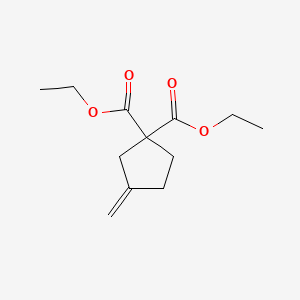

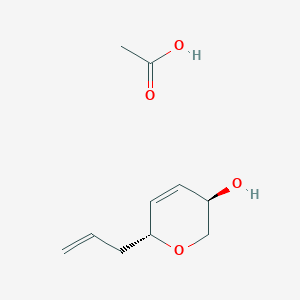
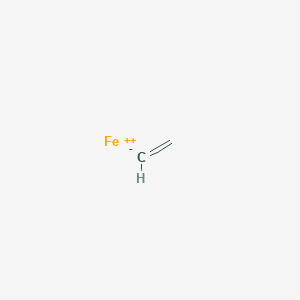
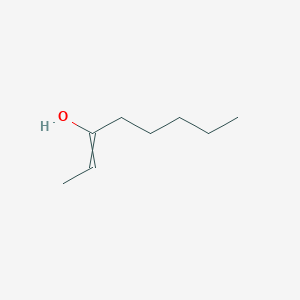
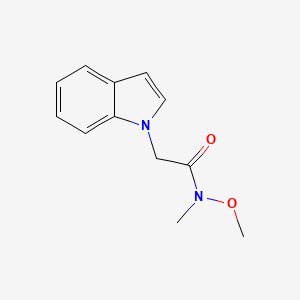
![N-methyl-N-[[nitro(propyl)amino]methyl]nitramide](/img/structure/B14267570.png)
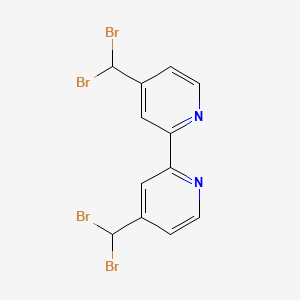
![[2-(Hexadecyloxy)phenyl]methyl methylphosphonate](/img/structure/B14267578.png)

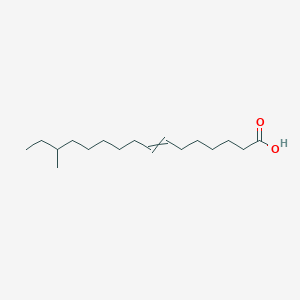
![tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14267593.png)
